

Application Notes: Analysis of Descyclopropyldicyclanil-15N3 in Veterinary Drug Residue Testing

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Compound of Interest		
Compound Name:	Descyclopropyl-dicyclanil-15N3	
Cat. No.:	B15622588	Get Quote

Introduction

Dicyclanil is an insect growth regulator used in veterinary medicine, primarily in sheep, for the prevention of fly-strike.[1][2] Its use necessitates reliable methods for monitoring its residues in animal tissues to ensure food safety. Dicyclanil is metabolized in animals, with a key metabolite being descyclopropyl-dicyclanil (2,4,6-triamino-pyrimidine-5-carbonitrile).[1][3][4] For regulatory purposes, the total residue is often defined as the sum of dicyclanil and this major metabolite. [1]

Accurate quantification of these residues is critical and is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6][7] To enhance the accuracy and precision of such methods, a stable isotope-labeled internal standard is employed. **Descyclopropyl-dicyclanil-15N3**, a labeled analogue of the primary metabolite, serves as an ideal internal standard for the quantitative analysis of dicyclanil and its metabolite in various animal tissues. These application notes provide a detailed protocol for the extraction and analysis of these compounds in ovine tissues.

Metabolic Pathway of Dicyclanil

Dicyclanil undergoes metabolic transformation in sheep, primarily through the removal of the cyclopropyl group to form descyclopropyl-dicyclanil. While the parent compound, dicyclanil, is



the predominant residue in fatty tissues, descyclopropyl-dicyclanil is the major residue found in the liver and kidney.[1]



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Caption: Metabolic pathway of Dicyclanil in sheep.

Experimental Protocols

This protocol outlines a method for the simultaneous determination of dicyclanil and descyclopropyl-dicyclanil in ovine muscle, fat, liver, and kidney tissues using LC-MS/MS with **Descyclopropyl-dicyclanil-15N3** as an internal standard.

1. Sample Preparation and Extraction

The extraction procedure is adapted from established methods for dicyclanil residue analysis. [5][6][8]

- Homogenization: Weigh 2 g (± 0.1 g) of homogenized tissue into a 50 mL polypropylene centrifuge tube.
- Internal Standard Spiking: Fortify the sample with a known concentration of Descyclopropyl-dicyclanil-15N3 solution.
- Extraction:
 - Add 10 mL of acetonitrile/water (80:20, v/v) to the sample.
 - Add 1.5 g of NaCl and 6 g of MgSO4.[5]
 - Vortex for 1 minute and shake vigorously for 10 minutes.



- Centrifuge at 4500 rpm for 10 minutes.
- Collect the supernatant (acetonitrile layer).
- Clean-up (for fat, liver, and kidney):
 - The extract can be further cleaned using a solid-phase extraction (SPE) cartridge (e.g., mixed-mode cation exchange) for complex matrices.[6][8]
 - Condition the SPE cartridge with methanol followed by water.
 - Load the supernatant onto the cartridge.
 - Wash the cartridge with a non-eluting solvent (e.g., water or a weak organic solvent).
 - Elute the analytes with an appropriate solvent mixture (e.g., methanol with a small percentage of ammonia).
- Final Preparation:
 - Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in a suitable volume (e.g., 1 mL) of the mobile phase.
 - $\circ\,$ Filter the reconstituted solution through a 0.22 μm syringe filter into an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

The following are suggested starting parameters. Optimization will be required for specific instrumentation.

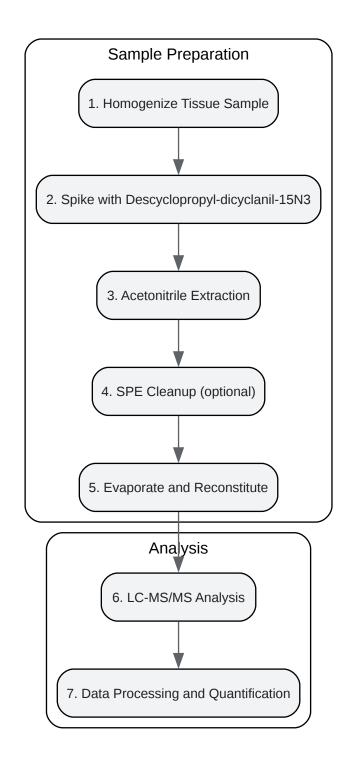
- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μm).
 - Mobile Phase A: 0.1% Formic acid in water.
 - Mobile Phase B: 0.1% Formic acid in acetonitrile.



- Gradient: A suitable gradient to separate the analytes from matrix components.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μL.
- Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI), Positive.
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: (Precursor ion > Product ion)
 - Dicyclanil: To be determined based on the specific instrument.
 - Descyclopropyl-dicyclanil: To be determined based on the specific instrument.
 - **Descyclopropyl-dicyclanil-15N3** (Internal Standard): The precursor ion will be shifted by +3 m/z compared to the unlabeled metabolite. The product ions may be the same or shifted depending on the fragmentation pattern.

Experimental Workflow





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Caption: Workflow for veterinary drug residue analysis.

Data Presentation



The following tables summarize typical quantitative data obtained from method validation studies for dicyclanil analysis in ovine tissues.

Table 1: Method Performance Characteristics

Parameter	Muscle	Fat	Liver	Kidney
Linearity (r²)	>0.99	>0.99	>0.99	>0.99
LOD (mg/kg)	0.02	0.02	0.02	0.02
LOQ (mg/kg)	0.05	0.06	0.05	0.06

Data synthesized from published literature.[7]

Table 2: Recovery and Precision Data

Fortification Level	Muscle Recovery (%)	Fat Recovery (%)	Liver Recovery (%)	Kidney Recovery (%)	RSD (%)
Low (e.g., 10 ng/g)	85.5 ± 3.2	93.1 ± 4.7	80-105	80-105	<15
High (e.g., 100 ng/g)	83.1 ± 3.2	86.5 ± 1.4	80-105	80-105	<15

Data synthesized from published literature.[5][7]

Conclusion

The use of **Descyclopropyl-dicyclanil-15N3** as an internal standard in conjunction with LC-MS/MS provides a robust and reliable method for the quantitative determination of dicyclanil and its primary metabolite, descyclopropyl-dicyclanil, in ovine tissues. This methodology is crucial for regulatory monitoring and ensuring the safety of food products derived from treated animals. The provided protocols and data serve as a comprehensive guide for researchers and analytical scientists in the field of veterinary drug residue testing.



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